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Compound of Interest

Compound Name: Rapastinel

Cat. No.: B1663592 Get Quote

An In-depth Technical Guide to the Structure and Synthesis of the Tetrapeptide Rapastinel

Introduction
Rapastinel (formerly known as GLYX-13) is a tetrapeptide with the amino acid sequence

Threonine-Proline-Proline-Threonine-amide (TPPT-NH2).[1][2] It is a centrally active,

intravenously administered molecule that has been investigated for its potential as a rapid-

acting antidepressant for treatment-resistant depression.[3] Unlike many antidepressants,

Rapastinel modulates the glutamatergic system, specifically targeting the N-methyl-D-

aspartate receptor (NMDAR).[3][4] This technical guide provides a comprehensive overview of

the structure, synthesis, and mechanism of action of Rapastinel, intended for researchers,

scientists, and professionals in drug development.

Chemical Structure and Properties
Rapastinel is a synthetic tetrapeptide amide with a well-defined primary and secondary

structure. Its sequence is H-Thr-Pro-Pro-Thr-NH2. The molecule was originally derived from a

hypervariable region of the monoclonal antibody B6B21.

Nuclear Magnetic Resonance (NMR) analysis has revealed that Rapastinel adopts a stable

three-dimensional conformation, specifically a rigid β-I type turn. This structure is stabilized by

internal hydrogen bonds, which contributes to its stability and biological activity.

Table 1: Physicochemical Properties of Rapastinel
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Property Value

IUPAC Name

(S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-

2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-

hydroxybutanoyl)pyrrolidine-2-

carbonyl]pyrrolidine-2-carboxamide

Chemical Formula C18H31N5O6

Molar Mass 413.475 g·mol−1

CAS Number 117928-94-6

Solubility Soluble in DMSO (up to 83 mg/mL)

Synthesis of Rapastinel
The synthesis of Rapastinel, a C-terminally amidated tetrapeptide, can be efficiently achieved

using Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition

of protected amino acids to a growing peptide chain that is covalently attached to an insoluble

resin support.

General Protocol for Solid-Phase Synthesis of H-Thr-
Pro-Pro-Thr-NH2
The following is a generalized protocol for the synthesis of Rapastinel using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry, which is a common strategy in SPPS.

Materials:

Rink Amide resin (for C-terminal amide)

Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane)

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

Washing solvents: DMF, DCM, Methanol

Methodology:

Resin Preparation: Swell the Rink Amide resin in DMF.

First Amino Acid Coupling (Threonine):

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

Wash the resin thoroughly with DMF and DCM.

Activate the carboxyl group of Fmoc-Thr(tBu)-OH using HBTU/HOBt and DIPEA in DMF.

Add the activated amino acid solution to the resin and allow it to react to form a peptide

bond.

Wash the resin to remove excess reagents.

Second Amino Acid Coupling (Proline):

Deprotect the Fmoc group from the newly added threonine residue.

Wash the resin.

Couple the next amino acid, Fmoc-Pro-OH, using the same activation and coupling

procedure.

Wash the resin.

Third Amino Acid Coupling (Proline):

Repeat the deprotection, washing, and coupling steps with Fmoc-Pro-OH.
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Fourth Amino Acid Coupling (Threonine):

Repeat the deprotection, washing, and coupling steps with Fmoc-Thr(tBu)-OH.

Final Deprotection: Remove the N-terminal Fmoc group from the final threonine residue.

Cleavage and Deprotection:

Wash the fully assembled, protected peptide-resin.

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from

the resin and simultaneously remove the side-chain protecting groups (tBu from

Threonine).

Purification:

Precipitate the crude peptide in cold ether.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Confirm the identity and purity of the final product by mass spectrometry and HPLC

analysis.

Synthesis Workflow Diagram
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Rapastinel.
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Mechanism of Action and Signaling Pathways
Rapastinel exerts its effects by acting as a positive allosteric modulator (PAM) of the NMDA

receptor. It binds to a novel site on the NMDAR complex, distinct from the glycine co-agonist

site, to enhance receptor activity. This modulation leads to a cascade of downstream signaling

events that are believed to underlie its rapid and sustained antidepressant effects.

Key aspects of Rapastinel's mechanism include:

NMDA Receptor Potentiation: At therapeutic concentrations, Rapastinel enhances

glutamate-mediated NMDAR activity. This leads to an increased influx of Ca2+ into the

neuron.

Activation of Signaling Cascades: The enhanced NMDAR function triggers the activation of

key intracellular signaling pathways, including the mTORC1 and ERK pathways. Activation of

these pathways is crucial for protein synthesis and synaptic plasticity.

BDNF Release: Rapastinel has been shown to rapidly increase the release of Brain-Derived

Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth.

Synaptic Plasticity: The ultimate effect of this signaling cascade is the enhancement of

synaptic plasticity, including an increase in long-term potentiation (LTP) and the formation of

new dendritic spines in brain regions like the medial prefrontal cortex (mPFC) and

hippocampus.

Table 2: Quantitative Data on Rapastinel's Biological Activity
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Parameter Finding Reference

Optimal Antidepressant Dose
3 mg/kg IV in Porsolt forced

swim test (rats)

NMDA Receptor Modulation
Optimal increase in [3H]MK-

801 binding at 1-10 µM

Synaptic Plasticity

Significantly enhances the

formation of LTP in

hippocampal and mPFC slices

24 hours post-dosing

NMDAR-mediated EPSCs

Increases the amplitude of

NMDAR-mediated excitatory

postsynaptic currents (EPSCs)

with 100 nM or 1 μM

Rapastinel

Signaling Pathway Diagram
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Caption: Rapastinel's proposed signaling pathway.

Key Experimental Protocols
In Vitro Electrophysiology: Measurement of NMDAR-
Mediated EPSCs
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This protocol is used to determine the effect of Rapastinel on NMDAR function at the synaptic

level.

Methodology:

Slice Preparation: Prepare acute brain slices (e.g., from the medial prefrontal cortex) from

rodents.

Recording Setup: Place a slice in a recording chamber continuously perfused with artificial

cerebrospinal fluid (aCSF).

Whole-Cell Patch-Clamp: Obtain whole-cell voltage-clamp recordings from pyramidal

neurons.

Pharmacological Isolation: Isolate NMDAR-mediated excitatory postsynaptic currents

(EPSCs) by including antagonists for AMPA and GABAA receptors in the aCSF.

Baseline Recording: Stimulate presynaptic afferents and record baseline NMDAR-EPSCs.

Rapastinel Application: Bath-apply Rapastinel at desired concentrations (e.g., 100 nM, 1

µM).

Post-Drug Recording: Record NMDAR-EPSCs in the presence of Rapastinel.

Data Analysis: Compare the amplitude and kinetics of the EPSCs before and after

Rapastinel application to quantify its modulatory effect.

Western Blotting for Signaling Protein Phosphorylation
This protocol is used to measure the activation of intracellular signaling pathways like ERK and

mTOR.

Methodology:

Cell/Tissue Treatment: Treat primary neuronal cultures or administer Rapastinel to animals

in vivo.
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Protein Extraction: Lyse the cells or dissected brain tissue (e.g., mPFC) to extract total

protein.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for the phosphorylated forms of

target proteins (e.g., pERK, pmTOR) and total protein as a loading control.

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Quantification: Quantify the band intensities and normalize the levels of phosphorylated

proteins to the total protein levels.

Conclusion
Rapastinel is a tetrapeptide NMDAR positive allosteric modulator with a unique mechanism of

action that promotes synaptic plasticity. Its defined chemical structure and the feasibility of its

synthesis via established methods like SPPS make it an important tool for neuroscience

research. The detailed understanding of its signaling pathways, involving the activation of

mTORC1, ERK, and increased BDNF release, provides a molecular basis for its rapid

antidepressant effects. The experimental protocols outlined in this guide serve as a foundation

for further investigation into Rapastinel and other glutamatergic modulators for

neuropsychiatric disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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